REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[NH:2][NH:3][C:4]([O-:6])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:2]([C:1]([O:8][CH2:13][CH3:14])=[O:7])=[N:3][C:4]([O:6][CH2:9][CH3:10])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|
|
Name
|
bicarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(NNC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
diethyl azodicarboxylate
|
Type
|
product
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
butadiene styrene
|
Type
|
product
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[NH:2][NH:3][C:4]([O-:6])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:2]([C:1]([O:8][CH2:13][CH3:14])=[O:7])=[N:3][C:4]([O:6][CH2:9][CH3:10])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|
|
Name
|
bicarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(NNC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[NH:2][NH:3][C:4]([O-:6])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:2]([C:1]([O:8][CH2:13][CH3:14])=[O:7])=[N:3][C:4]([O:6][CH2:9][CH3:10])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|
|
Name
|
bicarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(NNC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
diethyl azodicarboxylate
|
Type
|
product
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
butadiene styrene
|
Type
|
product
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |